Validated Antiviral Intermediate: 5,6-Dihydro-4H-pyran-2-carbaldehyde Enables Synthesis of Influenza A Sialidase Inhibitor with Defined IC50
5,6-Dihydro-4H-pyran-2-carbaldehyde is a demonstrated key intermediate in the synthesis of a specific influenza A sialidase inhibitor. The resulting inhibitor, (4R*,5S*)-5-acetylamino-4-diethylcarbamoyl-5,6-dihydro-4H-pyran-2-carboxylic acid, exhibits a moderate activity with an IC₅₀ of 12 μM . This contrasts with many common dihydropyran aldehydes, which are primarily used for generating non-bioactive scaffolds. The specific substitution pattern of this compound is essential for accessing the required (4R*,5S*) stereochemistry in the final inhibitor . While direct IC₅₀ data for inhibitors synthesized from positional isomers like 3,4-dihydro-2H-pyran-5-carboxaldehyde are not available for head-to-head comparison, this evidence establishes a clear, application-specific advantage for this compound in antiviral research that is not claimed for its analogs.
| Evidence Dimension | Biological activity of derivative (Influenza A sialidase inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 12 μM for synthesized derivative |
| Comparator Or Baseline | Derivatives from other dihydropyran carbaldehydes (e.g., 3,4-dihydro-2H-pyran-5-carboxaldehyde) |
| Quantified Difference | No reported antiviral activity data found for derivatives of the comparators in this specific assay context. |
| Conditions | Influenza A sialidase inhibition assay |
Why This Matters
For procurement in antiviral drug discovery, this compound provides a validated synthetic pathway to a known bioactive molecule, whereas its analogs lack this demonstrated utility.
